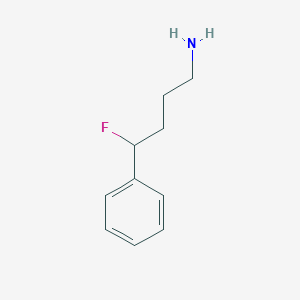
4-Fluoro-4-phenylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4-phenylbutan-1-amine is an organic compound with the molecular formula C10H14FN It is a member of the phenylalkylamine class, characterized by a phenyl group substituted at the fourth carbon by a butan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-phenylbutan-1-amine can be achieved through several methods. One common approach is the reductive amination of 4-fluorobenzaldehyde with butylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4-fluoro-4-phenylbutanone in the presence of ammonia. This process utilizes a metal catalyst, such as nickel or platinum, and is conducted under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-4-phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 4-fluoro-4-phenylbutanol when treated with reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Fluoro-4-phenylbutanoic acid.
Reduction: 4-Fluoro-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-4-phenylbutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Fluoro-4-phenylbutan-1-amine can be compared with other phenylalkylamines, such as:
4-Phenylbutan-1-amine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoroamphetamine: Contains a similar fluorine substitution but differs in the length and structure of the carbon chain.
4-Fluoromethamphetamine: Similar to 4-Fluoroamphetamine but with an additional methyl group, leading to different pharmacological properties.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in certain applications.
Propiedades
Fórmula molecular |
C10H14FN |
|---|---|
Peso molecular |
167.22 g/mol |
Nombre IUPAC |
4-fluoro-4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H14FN/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
Clave InChI |
JYMAGBDFMRQBAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


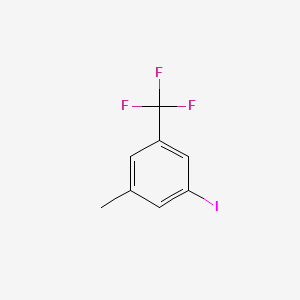
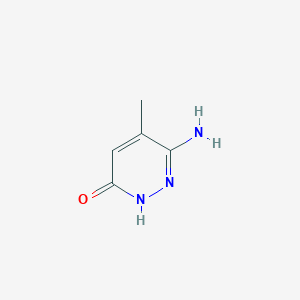
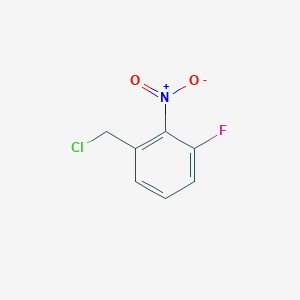
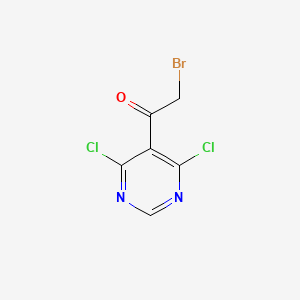
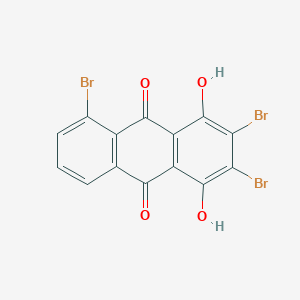

![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
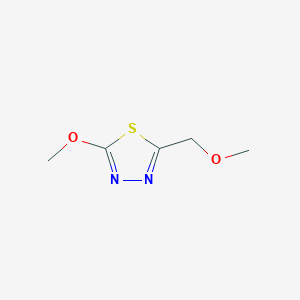
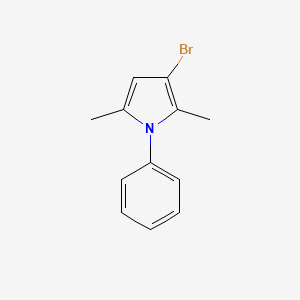
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
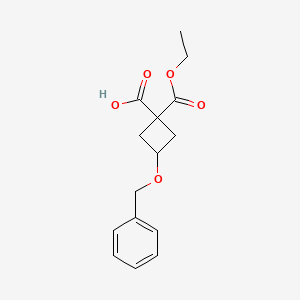
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)

